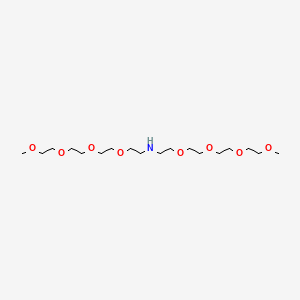

NH-bis(m-PEG4)

Vue d'ensemble

Description

NH-bis(m-PEG4) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells . The molecular formula of NH-bis(m-PEG4) is C18H39NO8, and it has a molecular weight of 397.5 g/mol .

Applications De Recherche Scientifique

NH-bis(m-PEG4) has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

NH-bis(m-PEG4) is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

NH-bis(m-PEG4) interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by NH-bis(m-PEG4) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and its manipulation by PROTACs like NH-bis(m-PEG4) can lead to the selective degradation of specific target proteins .

Result of Action

The primary result of NH-bis(m-PEG4)'s action is the selective degradation of its target proteins . This can lead to various molecular and cellular effects depending on the specific function of the degraded protein.

Analyse Biochimique

Biochemical Properties

NH-bis(m-PEG4) plays a crucial role in biochemical reactions due to its ability to form stable amide bonds with primary amines. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to link an E3 ubiquitin ligase ligand to a target protein ligand in the synthesis of PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins . The interactions between NH-bis(m-PEG4) and these biomolecules are primarily based on covalent bonding, which ensures stability and specificity in biochemical assays .

Cellular Effects

NH-bis(m-PEG4) influences various cellular processes by facilitating the targeted degradation of specific proteins. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of PROTACs, NH-bis(m-PEG4) helps in the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation can modulate signaling pathways and alter gene expression profiles, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of NH-bis(m-PEG4) involves its role as a linker in PROTACs. It connects the ligand for an E3 ubiquitin ligase with the ligand for the target protein. This linkage facilitates the formation of a ternary complex, bringing the target protein in proximity to the E3 ligase, which tags it with ubiquitin molecules . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein . This mechanism allows for precise control over protein levels within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of NH-bis(m-PEG4) can change over time due to factors such as stability and degradation. NH-bis(m-PEG4) is generally stable under recommended storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that the degradation of NH-bis(m-PEG4) can impact its efficacy in biochemical assays and cellular experiments . Therefore, it is essential to monitor its stability and use fresh preparations for consistent results .

Dosage Effects in Animal Models

The effects of NH-bis(m-PEG4) in animal models vary with different dosages. At optimal doses, NH-bis(m-PEG4) effectively facilitates the targeted degradation of proteins without causing significant toxicity . At higher doses, it may exhibit adverse effects, including off-target protein degradation and potential toxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

NH-bis(m-PEG4) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the ubiquitination and degradation of target proteins . This interaction can influence metabolic flux and alter metabolite levels within cells . Understanding these pathways is essential for optimizing the use of NH-bis(m-PEG4) in biochemical research .

Transport and Distribution

Within cells and tissues, NH-bis(m-PEG4) is transported and distributed through interactions with transporters and binding proteins . Its PEG-based structure allows for efficient solubility and distribution in aqueous environments, facilitating its uptake and localization within cells . The amino group of NH-bis(m-PEG4) can also interact with specific transporters, influencing its cellular distribution and accumulation .

Subcellular Localization

NH-bis(m-PEG4) exhibits specific subcellular localization depending on its interactions with targeting signals and post-translational modifications . It can be directed to particular compartments or organelles within the cell, where it exerts its biochemical effects . For instance, in the context of PROTACs, NH-bis(m-PEG4) may localize to the cytoplasm or nucleus, depending on the target protein and the E3 ligase involved .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

NH-bis(m-PEG4) is synthesized by reacting polyethylene glycol (PEG) with an amino group (NH2) to form a PEG building block. This reaction typically involves the use of carboxylic acids or activated N-hydroxysuccinimide (NHS) esters and carbonyls . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of NH-bis(m-PEG4) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, typically greater than 98% . The compound is then stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

NH-bis(m-PEG4) undergoes various chemical reactions, including:

Substitution Reactions: The amino group (NH2) in NH-bis(m-PEG4) can react with carboxylic acids or activated NHS esters to form amide bonds.

Conjugation Reactions: The PEG chain in NH-bis(m-PEG4) allows for conjugation with other molecules, enhancing their solubility and stability.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include PEGylated compounds and PROTAC molecules, which are used in various scientific research applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

NH-bis(m-PEG3): Similar to NH-bis(m-PEG4) but with a shorter PEG chain, resulting in different solubility and stability properties.

NH-bis(m-PEG5): Contains a longer PEG chain, which may enhance solubility and stability compared to NH-bis(m-PEG4).

Uniqueness

NH-bis(m-PEG4) is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and flexibility for PROTAC synthesis . This makes it a preferred choice for researchers working on targeted protein degradation.

Propriétés

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQDRKKVZPNSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNCCOCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551514 | |

| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123852-08-4 | |

| Record name | N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.